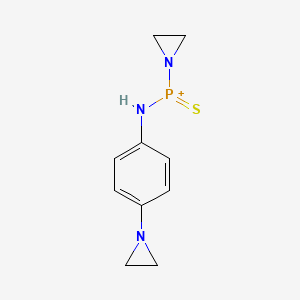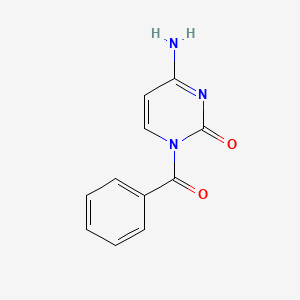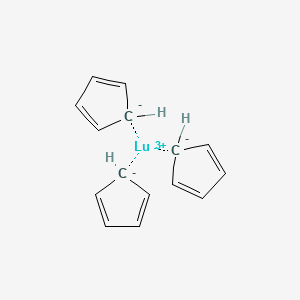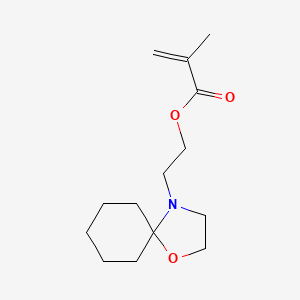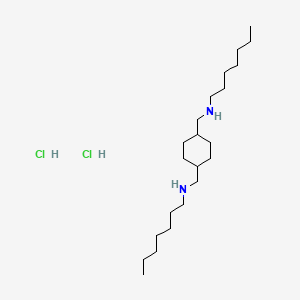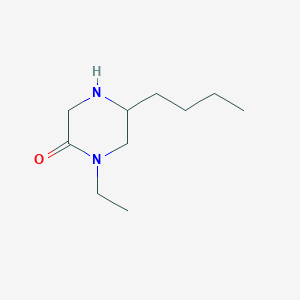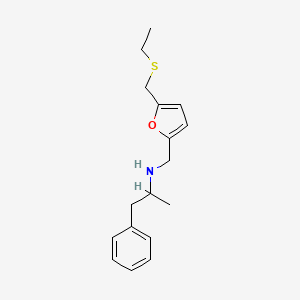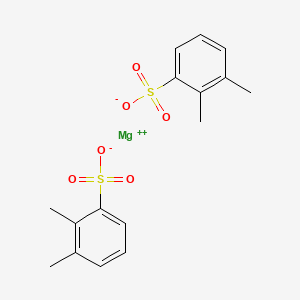
Magnesium;2,3-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2,3-dimethylbenzenesulfonate is a chemical compound that combines magnesium ions with 2,3-dimethylbenzenesulfonate ligands. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of magnesium, a vital element in many biological processes, and the sulfonate group, known for its solubility and reactivity, makes this compound particularly noteworthy.
Métodos De Preparación
The synthesis of Magnesium;2,3-dimethylbenzenesulfonate typically involves the reaction of magnesium salts with 2,3-dimethylbenzenesulfonic acid. One common method is to dissolve magnesium chloride in water and then add 2,3-dimethylbenzenesulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. Industrial production methods may involve more sophisticated techniques, such as the use of metal-organic frameworks (MOFs) to enhance yield and purity .
Análisis De Reacciones Químicas
Magnesium;2,3-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group, depending on the reagents used.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. .
Aplicaciones Científicas De Investigación
Magnesium;2,3-dimethylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving magnesium ions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a magnesium supplement and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mecanismo De Acción
The mechanism of action of Magnesium;2,3-dimethylbenzenesulfonate involves the interaction of magnesium ions with biological molecules. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, facilitating their catalytic activity. The sulfonate group enhances the solubility and bioavailability of the compound, allowing it to effectively deliver magnesium ions to target sites within the body. The molecular targets and pathways involved include ATP synthesis, DNA replication, and neurotransmitter release .
Comparación Con Compuestos Similares
Magnesium;2,3-dimethylbenzenesulfonate can be compared with other magnesium compounds, such as magnesium sulfate and magnesium chloride. While magnesium sulfate is commonly used as a laxative and magnesium chloride as a supplement, this compound offers unique advantages in terms of solubility and reactivity. Similar compounds include:
Magnesium sulfate: Used in medical treatments and as a drying agent.
Magnesium chloride: Commonly used as a dietary supplement and in industrial applications.
Magnesium citrate: Known for its use as a laxative and in dietary supplements .
This compound stands out due to its specific chemical structure, which combines the beneficial properties of magnesium and sulfonate groups, making it a versatile compound for various applications.
Propiedades
Número CAS |
36729-43-8 |
|---|---|
Fórmula molecular |
C16H18MgO6S2 |
Peso molecular |
394.8 g/mol |
Nombre IUPAC |
magnesium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Mg/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
Clave InChI |
IVIWZHNSOAEJPV-UHFFFAOYSA-L |
SMILES canónico |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
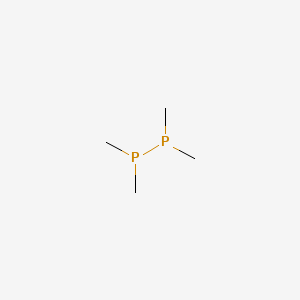
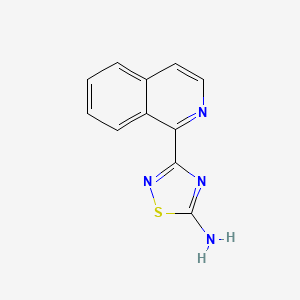
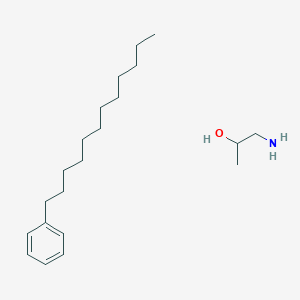
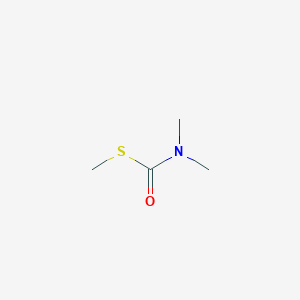
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
